N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes phenyl, pyrazinyl, and sulfanylacetamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,4-dimethylphenylamine and 3-fluoro-4-methylphenylpyrazinone. These intermediates are then subjected to further reactions, including acylation and thiolation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide include other sulfanylacetamide derivatives and pyrazinyl-containing molecules. Examples might include:
- N-(2,4-dimethylphenyl)-2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- N-(2,4-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyridin-2-yl]sulfanylacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-4-7-18(15(3)10-13)24-19(26)12-28-20-21(27)25(9-8-23-20)16-6-5-14(2)17(22)11-16/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRDHSTTCDXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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